![molecular formula C10H11F2N B1325361 2-(2,5-Difluorophenyl)Pyrrolidine CAS No. 886503-15-7](/img/structure/B1325361.png)
2-(2,5-Difluorophenyl)Pyrrolidine
Overview
Description
“2-(2,5-Difluorophenyl)Pyrrolidine” is used in the synthesis of imidazo [1,2-b]pyridazine compounds as inhibitors of Trk kinases .
Synthesis Analysis
The synthesis of “2-(2,5-Difluorophenyl)Pyrrolidine” involves various chemical reactions. For instance, it has been used in the synthesis of imidazo [1,2-b]pyridazine compounds . More details about its synthesis can be found in the relevant papers .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Difluorophenyl)Pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
“2-(2,5-Difluorophenyl)Pyrrolidine” undergoes various chemical reactions during its synthesis. It’s used in the synthesis of imidazo [1,2-b]pyridazine compounds as inhibitors of Trk kinases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Difluorophenyl)Pyrrolidine” include a molecular weight of 183.2 . More details about its physical and chemical properties can be found in the relevant papers .
Scientific Research Applications
Pharmaceutical Synthesis Intermediates
The compound 2-(2,5-Difluorophenyl)Pyrrolidine is used in the preparation of pharmaceutical synthesis intermediates. It is involved in a synthesis method that utilizes low-cost raw materials like 2,5-difluorobromobenzene and N-Boc-pyrrolidone, indicating its role in cost-effective drug development processes .
2. Inhibitors Against Tyrosine Receptor Kinase (TRK) This compound has been identified as part of novel inhibitors against TRK, which are used for all tumor patients expressing TRK. These inhibitors exhibit strong selectivity for TRK and can inhibit tumor growth by inhibiting the TRK signaling pathway .
Chiral Pharmaceutical Intermediate
2-(2,5-Difluorophenyl)Pyrrolidine is a key chiral pharmaceutical intermediate. It has been produced using an imine reductase at a high concentration with an enantiomeric excess exceeding 99%, showcasing its importance in producing high-purity chiral compounds for pharmaceutical applications .
Ralotinib Intermediate
The compound serves as an intermediate in the synthetic method of ralotinib, a drug potentially used for therapeutic treatments .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of imidazo[1,2-b]pyrazine compounds, which are used as trk kinase inhibitors .
Mode of Action
It’s known that it’s used as a substrate in the stereoselective catalytic mechanism of imine reductases (ireds) . IREDs play a crucial role in the asymmetric synthesis of optically pure amines . The stereoselectivity of IREDs is controlled by electrostatic interactions that determine the orientation of the iminium cation intermediate .
Biochemical Pathways
It’s known that it’s used in the synthesis of imidazo[1,2-b]pyrazine compounds, which are used as trk kinase inhibitors . Trk kinases are involved in various cellular processes, including cell survival, proliferation, differentiation, and synaptic plasticity .
Pharmacokinetics
It’s known that it’s used in the synthesis of imidazo[1,2-b]pyrazine compounds, which are used as trk kinase inhibitors . The pharmacokinetics of these compounds would depend on various factors, including their chemical structure, formulation, route of administration, and individual patient characteristics.
Result of Action
It’s known that it’s used in the synthesis of imidazo[1,2-b]pyrazine compounds, which are used as trk kinase inhibitors . These inhibitors can block the activity of Trk kinases, potentially leading to the inhibition of cell survival, proliferation, differentiation, and synaptic plasticity .
properties
IUPAC Name |
2-(2,5-difluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSNNVYILYEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640820 | |
Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)Pyrrolidine | |
CAS RN |
886503-15-7 | |
Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886503-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-difluorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.284.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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